

An In-depth Technical Guide to (Z)-2-Methylhex-3-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis*-2-Methyl-3-hexene

Cat. No.: B095408

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Methylhex-3-ene, also known by its common name **cis-2-Methyl-3-hexene**, is an organic compound with the molecular formula C₇H₁₄.^[1]^[2] As a Z-isomer, the higher priority substituents on the double bond are on the same side, leading to a specific stereochemistry that influences its physical and chemical properties. This technical guide provides a comprehensive overview of (Z)-2-methylhex-3-ene, including its chemical properties, synthesis, and spectroscopic characterization. While this compound serves as a useful model in organic chemistry for studying stereoisomerism and alkene reactions, it is important to note that extensive research into its direct applications in drug development and its role in biological signaling pathways is not prominently documented in publicly available literature.^[3]

Chemical and Physical Properties

(Z)-2-Methylhex-3-ene is a volatile, flammable liquid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (Z)-2-Methylhex-3-ene

Property	Value	Reference(s)
IUPAC Name	(Z)-2-methylhex-3-ene	[1]
Synonyms	cis-2-Methyl-3-hexene	[1]
CAS Number	15840-60-5	[1]
Molecular Formula	C ₇ H ₁₄	[1] [2]
Molecular Weight	98.19 g/mol	[1]
Boiling Point	88.4 °C at 760 mmHg	[2]
Density	0.711 g/cm ³	[2]
Refractive Index	1.3990	[2]
Vapor Pressure	69 mmHg at 25°C	[2]

Synthesis

The stereoselective synthesis of (Z)-2-methylhex-3-ene can be effectively achieved via the Wittig reaction. This method is renowned for its ability to form carbon-carbon double bonds with control over the stereochemistry.[\[4\]](#)[\[5\]](#) The Z-selectivity is particularly favored when using non-stabilized ylides.[\[4\]](#)

Experimental Protocol: Wittig Reaction

The synthesis of (Z)-2-methylhex-3-ene involves the reaction of a phosphonium ylide with an aldehyde. Specifically, the reaction would proceed between the ylide derived from sec-butyltriphenylphosphonium halide and propanal.

Materials:

- sec-Butyl bromide
- Triphenylphosphine
- A strong base (e.g., n-butyllithium in THF)

- Propanal
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

- Preparation of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous diethyl ether or THF. Add an equimolar amount of sec-butyl bromide and stir the mixture at room temperature. The phosphonium salt, sec-butyltriphenylphosphonium bromide, will precipitate out of the solution. The solid can be collected by filtration, washed with anhydrous ether, and dried under vacuum.
- Generation of the Ylide: Suspend the prepared phosphonium salt in anhydrous THF in a separate flask under an inert atmosphere and cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of a strong base, such as n-butyllithium, via syringe. The solution will typically develop a deep red or orange color, indicating the formation of the ylide.
- Wittig Reaction: While maintaining the low temperature, slowly add one equivalent of propanal to the ylide solution. The color of the reaction mixture will likely fade. Allow the reaction to stir at low temperature for a few hours, then warm to room temperature and stir overnight.
- Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with a low-boiling point organic solvent like pentane. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by distillation. The crude product can be purified by fractional distillation to yield pure (Z)-2-methylhex-3-ene.

// Reactants sec_butyl_bromide [label="sec-Butyl Bromide"]; PPh₃ [label="Triphenylphosphine (PPh₃)"]; base [label="Strong Base\n(e.g., n-BuLi)"]; propanal [label="Propanal"];

// Intermediates phosphonium_salt [label="sec-Butyltriphenylphosphonium\nBromide", fillcolor="#FBBC05"]; ylide [label="Phosphonium Ylide", fillcolor="#EA4335"]; oxaphosphetane

```
[label="Oxaphosphetane\n(Intermediate)", style=dashed, fillcolor="#34A853"];  
  
// Products product [label="(Z)-2-Methylhex-3-ene", fillcolor="#4285F4", fontcolor="#FFFFFF"];  
byproduct [label="Triphenylphosphine Oxide"];  
  
// Workflow sec_butyl_bromide -> phosphonium_salt; PPh3 -> phosphonium_salt;  
phosphonium_salt -> ylide [label=" + Base"]; ylide -> oxaphosphetane; propanal ->  
oxaphosphetane [label=" + Aldehyde"]; oxaphosphetane -> product [label=" Decomposition"];  
oxaphosphetane -> byproduct; }
```

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. CIS-2-METHYL-3-HEXENE | 15840-60-5 | lookchem [lookchem.com]
- 3. cis-2-Methyl-3-hexene | 15840-60-5 | Benchchem [benchchem.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (Z)-2-Methylhex-3-ene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b095408#iupac-name-for-cis-2-methyl-3-hexene\]](https://www.benchchem.com/product/b095408#iupac-name-for-cis-2-methyl-3-hexene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com